LLS30 - 2138367-58-3

LLS30

Catalog Number: EVT-273378
CAS Number: 2138367-58-3
Molecular Formula: C34H33Cl4N5O3
Molecular Weight: 701.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LLS30 is an allosteric inhibitor of Galectin-1 (Gal-1). LLS30 decreases Gal-1 binding affinity to its binding partners, and potentially overcomes metastatic castration-resistant prostate cancer (mCRPC).
Overview

LLS30 is a small-molecule compound identified as an allosteric inhibitor of Galectin-1, a protein implicated in various cancer progression mechanisms, particularly in metastatic castration-resistant prostate cancer (mCRPC). The compound has shown promise in inhibiting tumor growth and metastasis by targeting the interaction between Galectin-1 and its binding partners. Research indicates that high levels of Galectin-1 are associated with poor clinical outcomes in prostate cancer patients, making LLS30 a potential therapeutic agent in oncology.

Source and Classification

LLS30 is classified as a Galectin-1 inhibitor. Its development was driven by the need for effective treatments for mCRPC, which often becomes resistant to conventional therapies. The compound was synthesized and characterized through various studies aimed at understanding its effects on cancer cell behavior, particularly focusing on its role in modulating signaling pathways associated with tumor growth and metastasis .

Synthesis Analysis

Methods

The synthesis of LLS30 involves the use of Fluoroenylmethyloxycarbonyl (Fmoc)-protected Rink-amide MBHA resin. The process includes the following steps:

  1. Solid-phase synthesis: LLS30 is synthesized on the resin, allowing for the controlled assembly of its molecular structure.
  2. Cleavage: After synthesis, LLS30 is cleaved from the resin beads.
  3. Purification: The crude product undergoes purification through reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired compound from impurities .

Technical Details

The synthesis process is crucial for ensuring the purity and efficacy of LLS30 as a therapeutic agent. The use of solid-phase techniques allows for efficient manipulation of chemical reactions while minimizing side products.

Molecular Structure Analysis

Structure

LLS30's molecular structure has been characterized through various analytical techniques, including molecular docking studies that suggest its binding affinity to Galectin-1 occurs at the sugar-binding groove .

Data

  • Molecular Formula: Not explicitly provided in the sources.
  • Molecular Weight: Not explicitly provided in the sources.
  • Structure Visualization: Structural representations are typically included in supplementary materials accompanying research publications.
Chemical Reactions Analysis

Reactions

LLS30 primarily acts by inhibiting the interaction between Galectin-1 and its ligands. This inhibition disrupts several downstream signaling pathways critical for cancer cell survival and proliferation.

Technical Details

The compound has been shown to decrease Galectin-1 binding affinity to its partners, leading to reduced cell viability and impaired migratory capabilities in prostate cancer cell lines .

Mechanism of Action

Process

LLS30 exerts its effects by binding to Galectin-1 and altering its conformation, which reduces its ability to interact with other proteins involved in tumor progression. This mechanism has been validated through various assays, including pull-down assays and surface plasmon resonance studies .

Data

Research indicates that LLS30 effectively inhibits growth and invasion of both androgen receptor-positive and negative prostate cancer cells, demonstrating an IC50 value ranging from 3.3 μM to 10.4 μM depending on the cell line tested .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the sources, compounds like LLS30 are generally characterized by their stability under physiological conditions due to their designed chemical structure.

Chemical Properties

LLS30 is expected to exhibit properties typical of small-molecule inhibitors, including:

  • Solubility: Likely soluble in organic solvents.
  • Stability: Designed for stability under biological conditions.

Relevant data regarding these properties would typically be obtained through experimental characterization during development.

Applications

Scientific Uses

LLS30 has potential applications primarily in cancer therapy, particularly for treating metastatic castration-resistant prostate cancer. Its ability to inhibit Galectin-1 makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments like docetaxel . Additionally, ongoing research explores its role in modulating immune responses within tumors, which could further expand its therapeutic applications in oncology .

Properties

CAS Number

2138367-58-3

Product Name

LLS30

IUPAC Name

3-(2-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3-((3,4-dichlorobenzyl)amino)propanamide

Molecular Formula

C34H33Cl4N5O3

Molecular Weight

701.47

InChI

InChI=1S/C34H33Cl4N5O3/c35-26-8-1-21(15-28(26)37)19-40-30(18-33(39)46)24-5-10-32-31(17-24)41-34(43(32)20-22-2-9-27(36)29(38)16-22)23-3-6-25(7-4-23)42(11-13-44)12-14-45/h1-10,15-17,30,40,44-45H,11-14,18-20H2,(H2,39,46)

InChI Key

XWBTXDFCKRACTA-UHFFFAOYSA-N

SMILES

O=C(N)CC(C1=CC=C2N(CC3=CC=C(Cl)C(Cl)=C3)C(C4=CC=C(N(CCO)CCO)C=C4)=NC2=C1)NCC5=CC=C(Cl)C(Cl)=C5

Solubility

Soluble in DMSO

Synonyms

LLS-30; LLS 30; LLS30

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.